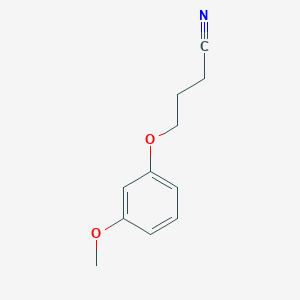
Sulfuric acid--1-ethyl-1H-imidazole (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid–1-ethyl-1H-imidazole (1/1) is a compound formed by the combination of sulfuric acid and 1-ethyl-1H-imidazole in a 1:1 molar ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–1-ethyl-1H-imidazole typically involves the direct combination of sulfuric acid with 1-ethyl-1H-imidazole. The reaction is carried out under controlled conditions to ensure the proper formation of the compound. The reaction can be represented as follows:
H2SO4+C5H8N2→H2SO4⋅C5H8N2
Industrial Production Methods
Industrial production of sulfuric acid–1-ethyl-1H-imidazole may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would require precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid–1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Sulfuric acid–1-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which sulfuric acid–1-ethyl-1H-imidazole exerts its effects depends on its interaction with molecular targets. The imidazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The sulfuric acid component can also contribute to the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
1-Propylimidazole: Similar structure but with a propyl group instead of an ethyl group.
Sulfuric acid–1-methyl-1H-imidazole (1/1): Similar compound with a methyl group.
Uniqueness
Sulfuric acid–1-ethyl-1H-imidazole is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups.
Propiedades
Número CAS |
468095-88-7 |
|---|---|
Fórmula molecular |
C5H10N2O4S |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
1-ethylimidazole;sulfuric acid |
InChI |
InChI=1S/C5H8N2.H2O4S/c1-2-7-4-3-6-5-7;1-5(2,3)4/h3-5H,2H2,1H3;(H2,1,2,3,4) |
Clave InChI |
JMVUBVFMLWTPDW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)


![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)

![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)

![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)

![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)


